Tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate
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Overview
Description
Tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate is a synthetic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a tert-butyl ester group and a trifluoromethyl group attached to the quinoline ring system. The incorporation of trifluoromethyl groups into organic molecules often enhances their biological properties, such as metabolic stability, lipophilicity, and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as sodium triflinate or trifluoromethyl iodide under oxidative conditions.
Esterification: The carboxylic acid group on the quinoline ring is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into the quinoline ring, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline or tetrahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and materials due to its enhanced stability and bioavailability
Mechanism of Action
The mechanism of action of tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate: Similar in structure but with a piperazine ring instead of a quinoline ring.
Dutasteride: Contains a tert-butyl amide moiety and is used as a pharmaceutical agent.
Uniqueness
Tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to its specific combination of a quinoline ring, a trifluoromethyl group, and a tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H18F3NO2 |
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Molecular Weight |
301.30 g/mol |
IUPAC Name |
tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate |
InChI |
InChI=1S/C15H18F3NO2/c1-14(2,3)21-13(20)10-7-8-19-12-9(10)5-4-6-11(12)15(16,17)18/h4-6,10,19H,7-8H2,1-3H3 |
InChI Key |
ZJDKTDRUBFMRDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC2=C1C=CC=C2C(F)(F)F |
Origin of Product |
United States |
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